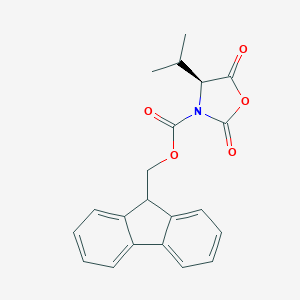

Fmoc-L-Valine N-carboxyanhydride

Beschreibung

Historical Development and Evolution of α-Amino Acid N-Carboxyanhydride Chemistry

The journey of NCAs began in 1906 when Hermann Leuchs first reported their synthesis. nih.govwikipedia.org Working in Emil Fischer's research group, Leuchs discovered these compounds serendipitously while attempting to purify N-ethoxycarbonyl or N-methoxycarbonyl amino acid chlorides by distillation. wikipedia.org This initial method, now known as the "Leuchs method," involved the cyclization of N-alkoxycarbonyl-amino acids at elevated temperatures. mdpi.comfrontiersin.org However, this process was often hampered by the high temperatures required, which could lead to the decomposition of the NCA product. wikiwand.com

A significant advancement came in 1922 when F. Fuchs developed a method to synthesize NCAs by reacting an amino acid with phosgene (B1210022). wikipedia.org This approach, later refined by A.C. Farthing in 1950, became known as the "Fuchs-Farthing" method and offered a more direct route to NCA synthesis. wikipedia.orgmdpi.com This method involves the direct phosgenation of unprotected α-amino acids and is now widely used due to its efficiency and ability to produce pure NCAs with good yields and without racemization. mdpi.com Over the years, further improvements have been made, including the use of diphosgene and triphosgene (B27547) as safer alternatives to gaseous phosgene. mdpi.comtandfonline.com The development of these synthetic routes has been pivotal, as the purity of the NCA monomer is crucial for successful polymerization, preventing unwanted side reactions that can terminate or hinder the process. tandfonline.com

Significance of N-Protected Amino Acid N-Carboxyanhydrides in Advanced Polymer Science

The advent of N-protected amino acid N-carboxyanhydrides, or UNCAs, marked a significant leap forward in polymer science. wikipedia.org By protecting the nitrogen of the amino acid with a urethane (B1682113) group, UNCAs offer a stable and activated form of the amino acid that can be used in both peptide synthesis and coupling reactions. wikipedia.orgpmcisochem.fr This protection prevents the unwanted polymerization that can occur with unprotected NCAs, allowing for more controlled and precise synthesis of complex polypeptide architectures. pmcisochem.fr

The ring-opening polymerization (ROP) of NCAs is the most common and efficient method for producing high-molecular-weight polypeptides on a large scale. wikipedia.orgillinois.edu This technique allows for the creation of a wide variety of polypeptide structures, including block copolymers and side-chain-functionalized polypeptides. illinois.edu The ability to create such well-defined polymers has opened up numerous applications in the pharmaceutical industry, particularly in drug delivery systems. pmcisochem.fr Polypeptide-based polymers are now being explored for their potential as drug carriers, with several currently in clinical trials. pmcisochem.fr The use of UNCAs provides a distinct advantage in these applications, as it allows for the synthesis of polymers with specific functionalities and architectures, tailored to the desired therapeutic outcome. pmcisochem.frillinois.edu

Role of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in N-Carboxyanhydride Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial tool in modern peptide synthesis, and its application extends to NCA chemistry. youtube.com The Fmoc group acts as a temporary shield for the amino group of an amino acid, preventing it from participating in unwanted side reactions during the step-wise assembly of a peptide chain. youtube.com What makes the Fmoc group particularly valuable is its base-lability; it can be easily removed under mild basic conditions, typically with a weak base like piperidine (B6355638), without affecting other sensitive parts of the molecule. youtube.com

In the context of UNCAs, the Fmoc group provides a stable, protected monomer that is ideal for controlled polymerization. mdpi.comnih.gov The synthesis of Fmoc-protected UNCAs involves the careful introduction of the Fmoc group onto the NCA, a process that requires the correct choice of base to be successful. nih.gov N-Methylmorpholine is often used for this purpose when starting from the corresponding chloroformate. nih.gov The resulting Fmoc-UNCA is a crystalline, stable compound that can be stored for long periods and is compatible with the conditions of peptide synthesis. nih.gov This stability and ease of deprotection make the Fmoc group a preferred choice for the synthesis of well-defined polypeptides and complex peptide structures. youtube.comnih.gov

Overview of Fmoc-L-Valine N-carboxyanhydride within the Broader NCA and UNCA Framework

This compound holds a specific and important place within the family of UNCAs. Valine, an amino acid with a bulky isopropyl side chain, can present steric challenges in peptide synthesis. The use of its Fmoc-protected NCA derivative facilitates its incorporation into polypeptide chains.

The synthesis of this compound can be achieved by reacting (S)-4-isopropyloxazolidine-2,5-dione with 9-fluorenylmethyl chloroformate. chemicalbook.com The resulting compound is a stable, crystalline solid that serves as a preactivated and protected building block for peptide synthesis. nih.gov Like other UNCAs, it offers the advantage of generating only carbon dioxide as a byproduct during condensation reactions, leading to cleaner reaction profiles and easier purification. nih.gov

The properties of this compound make it a valuable reagent in both solid-phase and solution-phase peptide synthesis. nih.govnih.gov Its stability allows for controlled, stepwise addition to a growing peptide chain, while the Fmoc group can be selectively removed to allow for further elongation. This level of control is essential for the synthesis of complex peptides and polypeptide-based materials with specific, well-defined structures and functions.

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-12(2)18-19(23)27-21(25)22(18)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQASWXRVGKYFLJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ring Opening Polymerization Rop of Fmoc L Valine N Carboxyanhydride

Fundamental Mechanisms Governing NCA Ring-Opening Polymerization

The ROP of NCAs can proceed through several competing mechanisms, with the most prominent being the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). mdpi.com The choice of initiator, solvent, and monomer concentration plays a crucial role in determining the dominant pathway. d-nb.infochemrxiv.org

Normal Amine Mechanism (NAM)

The Normal Amine Mechanism is the desired pathway for achieving controlled, living polymerization, yielding polypeptides with predictable molecular weights and narrow dispersities. mdpi.comnih.gov This mechanism is initiated by a nucleophilic attack of a primary amine on the C5 carbonyl of the NCA ring. nih.gov The process unfolds in a stepwise manner:

Initiation: The primary amine initiator attacks the electrophilic C5 carbonyl of the Fmoc-L-Valine NCA molecule.

Ring-Opening: The anhydride (B1165640) ring opens, forming a carbamic acid intermediate.

Decarboxylation: This intermediate rapidly loses a molecule of carbon dioxide (CO2) to generate a new primary amine at the chain end.

Propagation: The newly formed terminal amine then acts as the nucleophile, attacking another NCA monomer and propagating the polymer chain.

This process continues until all the monomer is consumed. A key feature of the NAM is that the initiator becomes covalently bonded to the C-terminus of the resulting polypeptide chain. illinois.edu For the polymerization to be well-controlled, the rate of initiation should be faster than or equal to the rate of propagation.

Activated Monomer Mechanism (AMM)

The Activated Monomer Mechanism is often considered a side reaction in primary amine-initiated polymerizations but can be the primary pathway when strong, non-nucleophilic bases are used as initiators. mdpi.comd-nb.info In the context of amine-initiated ROP, the basicity of the primary amine initiator or the propagating chain end can deprotonate the N-H bond of an NCA monomer. d-nb.info

This deprotonation creates a highly nucleophilic NCA anion. This "activated monomer" can then attack another neutral NCA monomer, initiating polymerization. A significant drawback of the AMM is the loss of control over the polymerization process, often leading to polymers with broad molecular weight distributions. mpg.de This is because the initiator is not incorporated into the chain, and multiple active species can be generated. mpg.de

Investigation of Co-existing and Dominant Pathways in NCA Polymerization

In many practical scenarios, particularly with primary amine initiators, the NAM and AMM can coexist. d-nb.infompg.de The balance between these two pathways is delicate and is influenced by several factors:

Initiator Basicity and Nucleophilicity: A highly basic amine is more likely to deprotonate an NCA monomer, promoting the AMM. Conversely, a highly nucleophilic but less basic amine favors the NAM.

Monomer Concentration: High monomer concentrations can increase the likelihood of the AMM becoming a significant side reaction. nih.gov

Steric Hindrance: The bulky Fmoc and valine side groups in Fmoc-L-Valine NCA are expected to sterically hinder the approach of the nucleophile in both mechanisms. This hindrance could potentially slow down both pathways, but its differential effect on NAM versus AMM for this specific monomer requires empirical study. Studies on other sterically hindered NCAs, such as those of other valine derivatives, have shown that such bulkiness can influence polymerization rates and the tendency for side reactions. mdpi.com

The dominance of one pathway over the other is critical for synthesizing well-defined poly(Fmoc-L-Valine). Achieving a NAM-dominant polymerization is essential for controlling the polypeptide's final properties.

Kinetic Analysis of Polymerization Reactions

The kinetic analysis of NCA ROP is typically performed by monitoring the disappearance of the monomer over time, often using techniques like Fourier-transform infrared (FTIR) spectroscopy to track the anhydride carbonyl peaks. chemrxiv.orgnih.gov For a controlled polymerization proceeding via the NAM, the reaction should exhibit first-order kinetics with respect to the monomer concentration. nih.gov

A typical kinetic study would involve plotting the natural logarithm of the monomer concentration ([M]) versus time. A linear relationship would indicate a constant concentration of active propagating species, a hallmark of a living polymerization.

| Parameter | Description | Typical Observation for Controlled ROP |

| ln([M]₀/[M]t) vs. Time | Plot of the natural logarithm of the initial monomer concentration over the monomer concentration at time t, versus time. | A linear plot indicates first-order kinetics with respect to the monomer. |

| Degree of Polymerization (DP) | The average number of monomer units per polymer chain. | Should increase linearly with monomer conversion. |

| Dispersity (Đ or PDI) | A measure of the distribution of molecular weights in a given polymer sample (Mw/Mn). | Values close to 1.0 (typically < 1.2) indicate a narrow molecular weight distribution and a controlled polymerization. |

This table presents the idealized kinetic behavior for a well-controlled Normal Amine Mechanism ROP. Actual experimental data for Fmoc-L-Valine NCA is not widely available in the literature.

Initiator Systems for Controlled Polymerization of Fmoc-L-Valine N-Carboxyanhydride

The choice of the initiator is arguably the most critical parameter for achieving controlled ROP of NCAs. The initiator determines the end-group functionality and dictates the dominant polymerization mechanism.

Amine-Initiated ROP, including Primary Amines and Hexadecylamine (B48584)

Primary amines are the most common class of initiators for the controlled synthesis of polypeptides via the NAM. illinois.edu Their nucleophilicity allows for the efficient initiation of the polymerization, and their structure can be varied to introduce specific functionalities at the C-terminus of the polypeptide.

Primary Amines: Simple primary amines, such as n-hexylamine, are frequently used due to their strong nucleophilicity, which promotes a rapid initiation step relative to propagation. mdpi.comnih.gov This is a key condition for obtaining polymers with low dispersity. However, their inherent basicity can also trigger the undesirable AMM. d-nb.info For a sterically demanding monomer like Fmoc-L-Valine NCA, the efficiency of initiation by various primary amines would need to be empirically determined.

Hexadecylamine: Hexadecylamine is a long-chain primary amine that can be used as an initiator to produce polypeptides with a hydrophobic alkyl tail. This is particularly useful for creating amphiphilic block copolymers or for applications requiring surface anchoring or self-assembly. The polymerization mechanism initiated by hexadecylamine follows the general principles of the NAM. The long alkyl chain is not expected to significantly alter the electronic properties of the amine group but may influence the solubility of the initiator and the resulting polymer, which can, in turn, affect the polymerization kinetics.

| Initiator Type | Role in Polymerization | Expected Outcome for Fmoc-L-Valine ROP |

| Primary Amines (e.g., n-hexylamine) | Act as nucleophiles to initiate polymerization via the Normal Amine Mechanism. nih.gov | Would produce poly(Fmoc-L-Valine) with an n-hexyl group at the C-terminus. Control depends on minimizing the Activated Monomer Mechanism side reaction. |

| Hexadecylamine | Introduces a long hydrophobic alkyl chain at the C-terminus, creating an amphiphilic polypeptide. | Would result in an amphiphilic poly(Fmoc-L-Valine), potentially capable of self-assembly. Polymerization would proceed via NAM, with similar considerations for control as other primary amines. |

This table outlines the expected roles and outcomes of amine initiators based on established principles of NCA polymerization. Specific performance with Fmoc-L-Valine NCA would require experimental validation.

Transition-Metal Catalyzed ROP, utilizing Nickel(0) and Cobalt(0) Complexes

Traditional ROP initiated by primary amines often suffers from side reactions that lead to poor control over molecular weight and broad molecular weight distributions. illinois.edu To overcome these limitations, transition-metal complexes have been introduced as effective initiators that proceed through an alternative mechanism, allowing for the synthesis of polypeptides with predictable molecular weights and narrow polydispersities. nih.gov

Zerovalent nickel and cobalt complexes, in particular, have been instrumental in advancing the controlled "living" polymerization of NCAs. illinois.edu The proposed mechanism involves the oxidative addition of the NCA monomer to the metal center, forming a covalent propagating species. illinois.edu This approach offers greater control over the reactivity of the growing polymer chain-end, minimizing the side reactions that plague conventional amine-initiated polymerizations. illinois.edu

For instance, complexes like bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂] in the presence of a suitable ligand, such as 2,2'-bipyridyl, can initiate the polymerization of various NCAs. nih.govresearchgate.net These systems have demonstrated the ability to produce well-defined polypeptides with controlled chain lengths. illinois.edu While much of the foundational work focused on monomers like γ-benzyl-L-glutamate (BLG-NCA), the principles are applicable to sterically hindered monomers like Valine-NCA. illinois.edunih.govresearchgate.net

Recent studies have further expanded the scope of transition metal catalysis. It was discovered that certain nickel and cobalt initiators can successfully polymerize proline NCAs, which was previously thought to be impossible due to the lack of an amide proton, suggesting that alternative mechanistic pathways are at play. acs.org This breakthrough highlights the versatility of these metal complexes and opens new avenues for creating unique polypeptide structures. acs.org

| Catalyst System | Monomer Example | Key Features | Reference |

| Nickel(0) Complexes (e.g., bipyNi(COD)) | γ-benzyl-L-glutamate NCA | Controlled polymerization, defined molecular weights, narrow polydispersity. illinois.edunih.govresearchgate.net | illinois.edunih.govresearchgate.net |

| Cobalt(0) Complexes | Proline NCA | Catalyzes polymerization of N-substituted NCAs, challenging previous mechanistic assumptions. acs.org | acs.org |

| Nickel Carboxylate Complexes | rac-Lactide | Demonstrates syndioselectivity and high catalytic ability in ROP of cyclic esters. researchgate.net | researchgate.net |

N-Heterocyclic Carbene (NHC) Catalysis in Polypeptide Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts for a wide range of chemical transformations, including the ROP of NCAs. researchgate.netnih.gov NHCs are strong σ-donating ligands that form stable complexes with many elements, but they can also act as potent nucleophilic or basic catalysts on their own. nih.govscripps.edu In the context of NCA polymerization, NHCs can function as organocatalysts, promoting controlled polymerization. researchgate.net

The use of NHCs offers an alternative to metal-based initiators, avoiding potential metal contamination in the final polypeptide product, which is particularly important for biomedical applications. The mechanism of NHC-catalyzed ROP is believed to involve the nucleophilic attack of the carbene on the C5 carbonyl of the NCA ring, followed by ring-opening and subsequent propagation. The high reactivity and tunable steric and electronic properties of NHCs allow for fine-tuning of the polymerization process. nih.gov

Research has shown that NHC ligands can be synthesized with relative ease and subsequently used to create active catalysts for various polymerization reactions. nih.gov Their robustness and ability to promote reactions under mild conditions make them attractive for the synthesis of complex polymer architectures. nih.gov

Exploration of Alternative Initiator Systems, such as Lithium Hexamethyldisilazide and Photo-liberated Amines

The search for more efficient and versatile initiator systems has led to the exploration of several novel approaches for NCA ROP.

Lithium Hexamethyldisilazide (LiHMDS): LiHMDS has been identified as an initiator for the extremely rapid ROP of NCAs. nih.govnih.govresearchgate.net This system allows polymerizations to be completed in minutes or hours, a significant acceleration compared to conventional primary amine initiators which can take several days. nih.govnih.gov A key advantage of LiHMDS-initiated polymerization is its tolerance to moisture, enabling reactions to be conducted in an open vessel, which simplifies the process and facilitates parallel synthesis. nih.govresearchgate.net This method yields polypeptides with variable chain lengths and narrow molecular weight distributions (Mw/Mn = 1.08–1.28). nih.govnih.govresearchgate.net Mechanistic studies support an anionic ring-opening polymerization pathway. nih.govresearchgate.net

| Initiator | Monomer Example | Polymerization Time | Polydispersity (Mw/Mn) | Key Advantage | Reference |

| LiHMDS | Boc-D,L-Lys NCA | Minutes to hours | 1.08 - 1.28 | Superfast, moisture tolerant, open-vessel synthesis. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| n-hexylamine | Boc-D,L-Lys NCA | Days | Good for shorter chains | Conventional amine initiator. nih.govnih.gov | nih.govnih.gov |

Photo-liberated Amines: Photo-controlled ROP provides spatiotemporal control over polypeptide synthesis, which is valuable for applications like 3D printing and photolithography. rsc.org This technique, termed PLANCA (Photo-liberated amines for N-carboxyanhydride), utilizes a photoprotecting group, such as 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC), to "cage" a primary amine initiator. rsc.org Upon UV irradiation, the protecting group is cleaved, releasing the amine and initiating polymerization. rsc.orgresearchgate.net This method affords excellent control over the polymerization, resulting in narrow molecular weights, high chain-end fidelity, and the ability to synthesize block copolypeptides. rsc.orgdntb.gov.ua The addition of a small amount of base can further enhance control and lead to even lower dispersities. rsc.org

Parameters Influencing Polymerization Control and Polydispersity

Achieving well-defined polypeptides with low polydispersity requires careful control over several reaction parameters. The presence of impurities, choice of solvent, and reaction conditions all play a crucial role in the outcome of the polymerization. illinois.edu

Impact of Monomer Purity and Occurrence of Side Reactions

The purity of the NCA monomer is a critical factor for a successful controlled polymerization. illinois.eduupc.edu During the synthesis of NCAs, typically using phosgene (B1210022) or its derivatives like triphosgene (B27547), various acidic or electrophilic impurities such as hydrogen chloride can be generated. acs.orgpmcisochem.fr These impurities can react with the propagating polypeptide chains, leading to premature termination or unwanted side reactions, which ultimately results in broader molecular weight distributions and lower yields. illinois.eduacs.org Therefore, rigorous purification of the NCA monomer, often through multiple recrystallizations under anhydrous conditions, is essential. upc.eduacs.org

Common side reactions in NCA polymerization include the "carbamate mechanism," which can become a significant issue, particularly in the "activated monomer mechanism" initiated by strong bases. nih.govmdpi.com Other side reactions can lead to monomer degradation or chain termination. acs.org For monomers with functional side chains, like Fmoc-L-lysine, specific side reactions related to the protecting group can also occur. iris-biotech.denih.gov

Effects of Solvent Selection and Anhydrous Reaction Conditions

The choice of solvent significantly impacts the kinetics and control of NCA polymerization. acs.org Polar solvents like N,N-dimethylformamide (DMF) are often used to ensure the solubility of both the monomer and the resulting polypeptide. illinois.eduacs.org However, recent studies have shown that solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane (B109758) (DCM) or chloroform, can lead to a "cooperative covalent polymerization" (CCP). acs.org This process exhibits accelerated, two-stage kinetics and can outpace side reactions, even allowing for polymerization in the presence of water. acs.org

Regardless of the solvent system, maintaining anhydrous conditions is traditionally considered crucial for NCA polymerization. nih.govupc.edu Water can act as an initiator or a chain-transfer agent, leading to a loss of control over the polymerization and broadening the polydispersity. illinois.eduwikipedia.org Therefore, reactions are typically conducted under an inert atmosphere (e.g., in a glove box) using rigorously dried solvents and glassware. nih.govnih.gov However, the development of robust initiator systems like LiHMDS and certain CCP methods are challenging this paradigm by demonstrating tolerance to ambient moisture. nih.govacs.org

Optimization of Reaction Temperature and Pressure

Temperature and pressure are key experimental factors that can be optimized to improve polymerization control and minimize side reactions. mdpi.comrsc.orgresearchgate.net Lowering the reaction temperature is an effective strategy for suppressing side reactions. illinois.eduresearchgate.net For certain NCA monomers, polymerizations are preferably conducted at 0°C to reduce the formation of side products, even though this slows down the polymerization rate. mdpi.comrsc.org

Applying a vacuum (e.g., 1 × 10⁻⁵ bar) or a constant flow of nitrogen can also influence the polymerization. nih.govrsc.orgresearchgate.net The removal of carbon dioxide, a byproduct of the ring-opening, can accelerate the polymerization rate for some NCAs, such as those derived from γ-benzyl-L-glutamate, Nε-benzyloxycarbonyl-L-lysine, and L-alanine. nih.govrsc.orgresearchgate.net However, for other monomers, like those from β-benzyl-L-aspartate or O-benzyl-L-serine, this pressure reduction has no significant effect on the rate. rsc.orgresearchgate.net The optimal conditions are therefore highly dependent on the specific NCA monomer being polymerized. rsc.org By carefully combining low-temperature and high-vacuum techniques, it is possible to synthesize complex structures like multiblock copolypeptides with good control over the final product. rsc.orgresearchgate.net

Influence of Initiator-to-Monomer Ratio and Monomer Concentration

Initiator-to-Monomer Ratio ([M]:[I])

For a controlled or "living" polymerization, where termination and chain-transfer reactions are minimal, the number-average molecular weight (Mₙ) of the resulting polypeptide is directly proportional to the initial monomer-to-initiator molar ratio. The theoretical molecular weight can be estimated using the following equation:

Mₙ (theoretical) = ([M]₀ / [I]₀) × Mₘ + Mᵢ

where Mₘ is the molar mass of the monomer (Fmoc-L-Valine NCA) and Mᵢ is the molar mass of the initiator.

Research on various NCA polymerizations demonstrates this relationship. By systematically varying the [M]:[I] feed ratio, polypeptides of different, predictable chain lengths can be synthesized. nih.govacs.org A higher [M]:[I] ratio leads to a higher molecular weight, as each initiator molecule is responsible for polymerizing a larger number of monomer units. acs.org Conversely, a lower [M]:[I] ratio results in shorter polymer chains.

Control over the polymerization is often assessed by the polydispersity index (Đ), which is a measure of the uniformity of the polymer chain lengths. In well-controlled NCA polymerizations, Đ values are typically low, often below 1.2, indicating a narrow molecular weight distribution. nih.gov Studies on monomers like γ-benzyl-L-glutamate NCA (BLG-NCA) show that a linear relationship between the [M]:[I] ratio and the experimental Mₙ can be maintained across a range of values, confirming the controlled nature of the reaction. acs.org

Illustrative Data on the Effect of [M]:[I] Ratio on Polypeptide Synthesis

The following table presents typical data from the polymerization of an N-carboxyanhydride, demonstrating the relationship between the monomer-to-initiator ratio, and the resulting molecular weight (Mₙ) and dispersity (Đ) of the polypeptide. While this specific data is for γ-benzyl-L-glutamate NCA (BLG-NCA) initiated by n-butylamine, the principles are directly applicable to the controlled polymerization of Fmoc-L-Valine NCA.

Data derived from studies on γ-benzyl-L-glutamate NCA polymerization. acs.orgMonomer Concentration ([M]₀)

The concentration of the monomer in the reaction solvent also plays a crucial role. Generally, NCA polymerization is conducted at relatively high monomer concentrations (e.g., 0.1–0.5 M) to achieve a practical polymerization rate. nih.gov However, the concentration can significantly impact the balance between the desired propagation mechanism (the "normal amine mechanism") and potential side reactions.

In-Situ Monitoring of Polymerization Progression using Spectroscopic Techniques

Real-time monitoring of the polymerization of Fmoc-L-Valine NCA is essential for understanding reaction kinetics, determining monomer conversion, and ensuring the reaction proceeds as expected. In-situ spectroscopic techniques, particularly Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for this purpose. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is one of the most common and effective methods for tracking the progress of NCA ROP. acs.orgchinesechemsoc.org The technique relies on the distinct vibrational frequencies of the chemical bonds in the monomer and the resulting polymer. The NCA ring has two characteristic carbonyl (C=O) stretching bands that are easily identified in the infrared spectrum. These bands arise from the symmetric and asymmetric stretching of the anhydride group and typically appear around 1850 cm⁻¹ and 1790 cm⁻¹ . researchgate.net

As the polymerization progresses, the NCA ring is opened, and these anhydride peaks diminish in intensity. Simultaneously, new absorption bands corresponding to the amide linkages of the growing polypeptide chain appear and increase in intensity. The most prominent of these are:

Amide I band: Around 1650 cm⁻¹ (primarily C=O stretching of the peptide backbone).

Amide II band: Around 1540 cm⁻¹ (N-H bending and C-N stretching).

By monitoring the disappearance of the NCA anhydride peak at ~1850 cm⁻¹ over time, the monomer concentration ([M]t) at any given point can be determined. researchgate.net This allows for the calculation of monomer conversion and the generation of kinetic plots (e.g., ln([M]₀/[M]t) versus time) to determine the polymerization rate constant (kₚ). acs.orgresearchgate.net

Key Infrared Absorption Bands for Monitoring NCA Polymerization

General peak positions for NCA and polypeptide structures. researchgate.netNuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can also be used for in-situ monitoring of NCA polymerization, providing detailed structural information throughout the reaction. nih.gov By setting up the reaction directly in an NMR tube with a suitable deuterated solvent, spectra can be acquired at various time points.

The progress of the polymerization is monitored by observing the signals of the monomer and the polymer. For Fmoc-L-Valine NCA, specific proton signals of the monomer, such as the α-proton on the NCA ring, will decrease in intensity as the monomer is consumed. Concurrently, new signals corresponding to the protons in the repeating valine units of the growing polypeptide chain will emerge and grow in intensity. The chemical shifts of these protons, particularly the α-proton, are different in the cyclic monomer compared to the linear polymer chain, allowing for clear differentiation. nih.gov

By integrating the characteristic monomer and polymer peaks at different times, the degree of monomer conversion can be calculated, providing kinetic data complementary to that obtained from FT-IR spectroscopy.

Polypeptide Synthesis and Advanced Architectures Incorporating Fmoc L Valine N Carboxyanhydride Units

Synthesis of Homopolypeptides from Fmoc-L-Valine N-carboxyanhydride

The synthesis of homopolypeptides, specifically poly(L-valine), from Fmoc-L-Valine NCA is a fundamental process that lays the groundwork for more complex structures. The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks the carbonyl group of the NCA ring, leading to its opening and the formation of a propagating chain. illinois.edu The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the valine's amino group is crucial for controlling the polymerization process. chemimpex.com

The controlled ring-opening polymerization of Fmoc-L-Lysine NCA has been demonstrated to produce well-defined homopolypeptides. nih.gov While specific literature on the detailed synthesis and characterization of homopolypeptides directly from Fmoc-L-Valine NCA is not as prevalent, the principles are transferable. The polymerization kinetics can be influenced by factors such as the initiator used, solvent, and temperature. For instance, the polymerization of Nε-Fmoc-l-Lysine NCA is noted to be slower than its Boc-protected counterpart, a phenomenon attributed to the steric hindrance of the bulkier Fmoc group. nih.gov High vacuum techniques are often employed to eliminate impurities that could terminate the polymerization, ensuring the synthesis of well-defined polypeptides. nih.gov

The resulting poly(L-valine) homopolymer, after deprotection of the Fmoc group, is known to adopt a β-sheet conformation in aqueous solution. acs.org The characterization of such homopolypeptides typically involves techniques like ¹H NMR, FT-IR, and Size Exclusion Chromatography (SEC) to confirm the structure, molecular weight, and dispersity of the polymer. nih.gov

Copolymerization Strategies for Valine-Containing Polypeptides

Copolymerization of Fmoc-L-Valine NCA with other α-amino acid NCAs allows for the creation of polypeptides with tailored properties and functionalities. These strategies include random and block copolymerizations, which result in different arrangements of the amino acid units along the polymer chain.

Random Copolymerization with Other α-Amino Acid NCAs

Random copolymerization involves the simultaneous polymerization of two or more different NCA monomers. This method is valuable for producing copolypeptides with a statistical distribution of amino acid residues. nih.gov The use of N-heterocyclic carbene (NHC) catalysts has been shown to be effective in the random copolymerization of various NCAs, achieving high conversions in short timeframes. mdpi.com

For example, the random copolymerization of L-alanine NCA with NCAs of L-glutamic acid 5-benzylester, S-benzyl-cysteine, O-benzyl-l-serine, and L-phenylalanine has been successfully demonstrated. mdpi.com Although this study does not directly involve Fmoc-L-Valine NCA, the principles of NHC-catalyzed random copolymerization are broadly applicable. The resulting copolymers often exhibit properties that are an average of the constituent homopolymers, but the random sequence can also lead to unique characteristics. nih.gov The composition of the final copolymer is dependent on the initial feed ratio of the comonomers and their respective reactivity ratios. mdpi.com

Block Copolymer Synthesis, including Poly(L-Valine)-block-Polypeptide Structures

Block copolymers are comprised of two or more distinct homopolymer blocks linked together. The synthesis of polypeptide-based block copolymers is often achieved through the sequential ring-opening polymerization of different NCAs. illinois.edu This method allows for the creation of well-defined structures with distinct domains, which can self-assemble into various nanostructures. nih.gov

A common strategy involves synthesizing one block and then using its active chain end to initiate the polymerization of the second monomer. nih.gov For instance, a poly(L-lysine) block can be synthesized first, and after deprotection of a specific protecting group, the newly formed amine groups can initiate the polymerization of a second NCA, such as that of valine, to form a block-graft copolymer. nih.gov The synthesis of block copolymers containing polypeptide segments has been extensively reviewed, highlighting the versatility of NCA ROP in creating these advanced materials. mdpi.com

The synthesis of hybrid block copolymers, combining a polypeptide block with a synthetic polymer block, is another important area. This can be achieved by using a macroinitiator, such as an amine-terminated synthetic polymer, to initiate the ROP of an NCA. nih.gov This approach has been used to create a variety of polymer-polypeptide conjugates. nih.gov

Determination and Significance of Monomer Reactivity Ratios in Copolymerization

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a propagating chain end with the two different monomers present in the reaction mixture. core.ac.uk The determination of these ratios is essential for predicting the composition and sequence distribution of the resulting copolymer. mdpi.com

The Kelen-Tüdos method is a graphical technique used to estimate monomer reactivity ratios from copolymerization data. mdpi.com For example, in the copolymerization of L-alanine NCA with other NCAs, the reactivity ratios indicated that some pairs of monomers led to random copolymers with alternating tendencies, while others resulted in copolymers with a higher proportion of one monomer. mdpi.com Specifically, in the copolymerization of Ala NCA and Bn-Glu NCA, the reactivity ratios were found to be r(Ala) = 0.65 and r(Bn-Glu) = 0.04, suggesting a tendency towards alternating sequences. mdpi.com

The values of r1 and r2 can be influenced by several factors, including the chemical structure of the monomers, the initiator, and the solvent used. core.ac.uk An understanding of these ratios allows for better control over the final copolymer architecture and properties. mdpi.comcore.ac.uk

Fabrication of Complex Polypeptide Architectures

Beyond linear homopolymers and copolymers, Fmoc-L-Valine NCA can be incorporated into more complex, non-linear polypeptide architectures. These structures offer unique properties and potential applications due to their three-dimensional shapes.

Synthesis of Branched Polypeptides, encompassing Star and Dendrigraft Topologies

Branched polypeptides, such as star-shaped and dendrigraft copolymers, can be synthesized using various strategies involving NCA polymerization. Star polypeptides can be created by using a multifunctional initiator with multiple initiating sites. Each site can then propagate a polypeptide chain, resulting in a star-like structure.

Dendrigraft or graft copolymers can be synthesized by creating a linear polypeptide backbone and then growing new polypeptide chains from the side chains of the backbone. nih.gov An orthogonal protection strategy is key to this approach. For example, a linear block copolymer containing a block of Nε-Fmoc-l-Lysine can be synthesized. The Fmoc groups can then be selectively removed under basic conditions, and the resulting free ε-amino groups can be used to initiate the polymerization of another NCA, such as Nim-Trityl-l-Histidine NCA, to form a graft copolymer. nih.gov This method allows for the creation of well-defined, complex architectures with a high degree of molecular and compositional homogeneity. nih.gov

The table below provides a summary of the compounds mentioned in this article.

Table 1: Compound Names

| Compound Name |

|---|

| This compound |

| Poly(L-valine) |

| L-alanine N-carboxyanhydride |

| L-glutamic acid 5-benzylester N-carboxyanhydride |

| S-benzyl-cysteine N-carboxyanhydride |

| O-benzyl-l-serine N-carboxyanhydride |

| L-phenylalanine N-carboxyanhydride |

| Nε-Fmoc-l-Lysine N-carboxyanhydride |

| Nim-Trityl-l-Histidine N-carboxyanhydride |

Controlled Synthesis of Graft Copolypeptides

The synthesis of graft copolypeptides, which consist of a main polymer backbone with polymeric side chains, can be achieved through several strategies, primarily categorized as "grafting-from," "grafting-to," and "grafting-through" (or macromonomer) approaches. The incorporation of poly(L-valine) grafts using Fmoc-L-Valine NCA necessitates careful selection of the synthetic route to manage the steric hindrance of the valine residue and control the polymerization.

"Grafting-From" Approach:

In the "grafting-from" method, the polymerization of the side chains is initiated from active sites along a pre-existing polymer backbone. This is often the preferred method for achieving high graft densities. For the synthesis of graft copolypeptides with poly(L-valine) side chains, a macroinitiator is first synthesized, which is a polymer backbone containing initiating sites for the ROP of Fmoc-L-Valine NCA. peptide.comresearchgate.net These macroinitiators can be based on various polymers, such as polyorganophosphazenes, which can be functionalized with primary amino groups capable of initiating NCA polymerization. peptide.com

The ROP of Fmoc-L-Valine NCA is then initiated from these sites. The reaction temperature is a critical parameter; carrying out the polymerization at 0°C has been shown to minimize side reactions and result in polypeptides with low polydispersity. researchgate.netnih.gov The use of primary amine initiators is common for NCA ROP, as they generally lead to well-defined polymers. peptide.comnih.gov The resulting graft copolymer has a structure where the poly(L-valine) chains are grown directly from the backbone.

"Grafting-To" Approach:

The "grafting-to" approach involves the synthesis of the side chains and the backbone polymer separately, followed by their coupling. In this case, pre-synthesized poly(L-valine) chains with a reactive end-group are attached to a polymer backbone with complementary functional groups. While this method allows for better characterization of the individual components before grafting, the grafting density is often lower than in the "grafting-from" approach due to steric hindrance between the already attached side chains.

Stimuli-Responsive Graft Copolypeptides:

Table 1: Comparison of "Grafting-From" and "Grafting-To" Methods for Poly(L-valine) Graft Copolymers

| Feature | "Grafting-From" | "Grafting-To" |

|---|---|---|

| Grafting Density | High | Low to Moderate |

| Side Chain Characterization | Difficult to characterize before grafting | Well-characterized side chains |

| Synthesis of Side Chains | Polymerization from macroinitiator | Separate synthesis of side chains |

| Steric Hindrance | Less of an issue during polymerization | Significant steric hindrance during coupling |

| Control over Grafting Sites | Dependent on macroinitiator synthesis | Dependent on functionalization of backbone |

Methodologies for Cyclic Polypeptide Formation

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts due to their constrained conformation. nih.govaltabioscience.com The synthesis of cyclic polypeptides containing sterically demanding residues like L-valine requires robust cyclization strategies to overcome unfavorable reaction kinetics and potential side reactions.

Head-to-Tail Cyclization:

Head-to-tail cyclization is a common strategy where the N-terminus and C-terminus of a linear peptide precursor are joined by an amide bond. altabioscience.compeptide.combiorxiv.orgsb-peptide.com This can be performed either in solution or on a solid support (on-resin cyclization). nih.govbiotage.com On-resin cyclization is often preferred as it can minimize intermolecular side reactions by utilizing a pseudo-dilution effect. biotage.comresearchgate.net However, the steric hindrance of valine can make this direct amide bond formation challenging, often resulting in low yields. mdpi.com To facilitate the reaction, turn-inducing elements like proline or D-amino acids can be incorporated into the peptide sequence to pre-organize the linear precursor into a conformation favorable for cyclization. altabioscience.com

Native Chemical Ligation (NCL):

Native Chemical Ligation (NCL) is a powerful chemoselective method for joining unprotected peptide fragments. mdpi.comnih.govwikipedia.orgresearchgate.net The classic NCL reaction involves the coupling of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine. While highly efficient, this requirement for cysteine at the ligation site is a limitation. Strategies have been developed to perform NCL at non-cysteine residues, including valine. nih.gov This often involves the use of a valine surrogate containing a thiol group, such as penicillamine (B1679230), which is later desulfurized to yield the native valine residue. nih.gov However, ligations involving sterically hindered amino acids like valine at the C-terminus are known to be slow. mdpi.comacs.org

Ring-Closing Metathesis (RCM):

Ring-closing metathesis (RCM) is another effective method for peptide cyclization that forms a carbon-carbon double bond, creating a stable, non-native linkage. nih.govrsc.orgresearchgate.netnih.gov This technique involves the synthesis of a linear peptide precursor containing two terminal alkene-bearing amino acids. The cyclization is then catalyzed by a ruthenium-based catalyst, such as Grubbs' catalyst. nih.govnih.gov RCM has been successfully used to synthesize cyclic peptides containing sterically hindered residues. wikipedia.org The choice of catalyst and reaction conditions is crucial for achieving high yields. wikipedia.org

Table 2: Efficiency of Cyclization Methods for Valine-Containing Peptides

| Cyclization Method | Key Features | Challenges with Valine | Reported Yields/Observations |

|---|---|---|---|

| Head-to-Tail Amide Formation | Forms a native peptide bond. altabioscience.compeptide.com | Steric hindrance leads to slow reaction rates and low yields. mdpi.com | Yields can be low; turn-inducing elements can improve efficiency. altabioscience.com |

| Native Chemical Ligation (NCL) | Chemoselective, forms a native peptide bond. wikipedia.org | Slow ligation rates at C-terminal valine. mdpi.comacs.org | Use of valine surrogates like penicillamine is a viable strategy. nih.gov |

| Ring-Closing Metathesis (RCM) | Forms a stable C=C bond. nih.govnih.gov | Can be effective for sterically hindered residues. wikipedia.org | Good yields can be achieved with appropriate catalyst and conditions. wikipedia.org |

Application of Orthogonal Protection and Deprotection Schemes in Fmoc-L-Valine NCA Polymerization

The successful synthesis of complex polypeptide architectures relies heavily on the use of orthogonal protecting groups. bham.ac.ukresearchgate.netfiveable.me An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, enabling precise control over the synthetic steps. researchgate.netbham.ac.uk

In the context of Fmoc-L-Valine NCA polymerization, the most common orthogonal strategy is the Fmoc/t-butyl (tBu) approach. researchgate.net The Fmoc group protects the α-amine of the NCA monomer and the growing polypeptide chain, while the side chains of other amino acids in the sequence (if any) can be protected with acid-labile groups like tert-butyl ethers or esters. peptide.com

Fmoc Group Deprotection:

The Fmoc group is typically removed under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govembrapa.br The kinetics of Fmoc deprotection can be influenced by factors such as the peptide sequence and the presence of secondary structures. nih.gov In the case of poly(L-valine), which can adopt a β-sheet conformation, aggregation might slow down the deprotection process. embrapa.br

Tert-Butyl Group Deprotection:

Side-chain protecting groups, such as the tert-butyl group on aspartic acid, glutamic acid, serine, or threonine residues, are stable to the basic conditions used for Fmoc removal. peptide.compeptide.com These groups are typically removed at the end of the synthesis using strong acids like trifluoroacetic acid (TFA). peptide.comresearchgate.net The choice of scavengers during TFA cleavage is important to prevent side reactions, especially with sensitive amino acids like tryptophan. peptide.com

Challenges and Strategies:

A key challenge in the polymerization of Fmoc-L-Valine NCA is to ensure that the deprotection of the Fmoc group on the growing chain end proceeds efficiently without causing premature removal of other protecting groups or initiating unwanted side reactions. The steric bulk of the valine side chain can also influence the polymerization kinetics and the properties of the resulting polypeptide. illinois.edu

The use of a well-defined orthogonal protection strategy is therefore paramount. For instance, in the synthesis of graft copolymers, the protecting groups on the macroinitiator must be stable to the conditions of NCA polymerization and subsequent deprotection steps. Similarly, for cyclic peptide synthesis, the side-chain protecting groups must remain intact during the on-resin or in-solution cyclization and be selectively removable at a later stage. nih.govbiotage.com

Table 3: Orthogonal Protection Scheme in Fmoc-L-Valine Polypeptide Synthesis

| Protecting Group | Function | Deprotection Conditions | Orthogonality |

|---|---|---|---|

| Fmoc (9-Fluorenylmethoxycarbonyl) | α-Amine protection | 20% Piperidine in DMF nih.gov | Labile to base, stable to acid. |

| tBu (tert-Butyl) | Side-chain protection (e.g., for Asp, Glu, Ser, Thr) | Trifluoroacetic acid (TFA) peptide.compeptide.com | Labile to acid, stable to base. |

| Trt (Trityl) | Side-chain protection (e.g., for Cys, His, Asn, Gln) | Mild acid (e.g., 1% TFA in DCM) peptide.com | More acid-labile than tBu. |

| Alloc (Allyloxycarbonyl) | Side-chain or N-terminal protection | Palladium catalyst (e.g., Pd(PPh₃)₄) peptide.com | Stable to acid and base. |

Structural and Conformational Analysis of Poly L Valine and Valine Containing Polypeptides

Advanced Characterization Techniques for Polypeptide Structure and Composition

A variety of sophisticated instrumental methods are utilized to comprehensively characterize the structure and composition of polypeptides. These techniques offer complementary information, allowing for a detailed and holistic understanding of these complex biomacromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, Diffusion-Ordered Spectroscopy (DOSY) NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of polypeptides at the atomic level. documentsdelivered.com 1H NMR, in particular, provides detailed information about the chemical environment of protons within the molecule. For L-valine, distinct signals corresponding to the protons of the methyl (CH3) groups, the α-proton (α-CH), and the β-proton (β-CH) can be observed and assigned. researchgate.net In poly(L-valine), the broadening and chemical shift changes of these signals can indicate the formation of specific secondary structures and the interactions between neighboring valine residues. documentsdelivered.com

Solid-state 13C cross-polarization/magic angle spinning (CP/MAS) NMR experiments are particularly useful for elucidating the conformational stability of poly(L-valine) in the solid state. These studies have revealed that the conformation of poly(L-valine) can be significantly influenced by factors such as the method of preparation and intermolecular hydrogen-bonding interactions. documentsdelivered.com

Diffusion-Ordered Spectroscopy (DOSY) NMR is a valuable technique for characterizing the size and aggregation state of polypeptides in solution. By measuring the diffusion coefficient of the molecules, DOSY can distinguish between monomers, oligomers, and larger aggregates, providing insights into the self-association properties of poly(L-valine).

| Technique | Information Obtained | Example Application for Poly(L-Valine) |

| 1H NMR | Chemical environment of protons, secondary structure | Observing chemical shift changes to monitor folding |

| 13C CP/MAS NMR | Solid-state conformation, molecular packing | Determining the influence of preparation method on conformation documentsdelivered.com |

| DOSY NMR | Diffusion coefficients, size and aggregation state | Characterizing self-association in solution |

Size Exclusion Chromatography (SEC) for Determination of Molecular Weight and Polydispersity

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC) or gel filtration chromatography, is a technique used to separate molecules based on their hydrodynamic volume or size in solution. youtube.comphenomenex.com It is a primary method for determining the molecular weight and polydispersity index (PDI) of polymers like poly(L-valine). capes.gov.br

In SEC, a polymer solution is passed through a column packed with porous gel beads. youtube.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. youtube.com By calibrating the column with a series of polymer standards of known molecular weights, a calibration curve of log(molecular weight) versus elution volume can be generated. youtube.comnih.gov This curve can then be used to determine the molecular weight of an unknown poly(L-valine) sample.

The polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), can also be calculated from the SEC data. The PDI provides a measure of the breadth of the molecular weight distribution in the polymer sample. A PDI value close to 1.0 indicates a narrow distribution, suggesting that the polymer chains are of similar length.

| Parameter | Description | Significance for Poly(L-Valine) |

| Molecular Weight (Mw, Mn) | Average mass of the polymer chains | Influences physical properties like solubility and self-assembly |

| Polydispersity Index (PDI) | Measure of the distribution of molecular weights | Indicates the uniformity of the polymer chains |

Mass Spectrometry (e.g., MALDI-ToF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) is a soft ionization technique that is highly effective for the mass analysis of large biomolecules like polypeptides. nih.gov It allows for the accurate determination of molecular weight and can provide information about the composition and purity of a sample. nih.govosti.gov In MALDI-ToF-MS, the analyte is co-crystallized with a matrix material that absorbs laser energy. nih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. nih.gov The ions are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio.

For poly(L-valine), MALDI-ToF-MS can be used to:

Confirm the molecular weight of the synthesized polymer.

Assess the polydispersity of the sample by observing the distribution of polymer chain lengths.

Identify the presence of any impurities or side products from the polymerization reaction.

The technique is particularly valuable for characterizing synthetic polymers as it can resolve individual n-mers within the polymer mass distribution. nih.gov

| Capability | Application in Poly(L-Valine) Analysis |

| Accurate Molecular Weight Determination | Verification of the target molecular weight of the synthesized polymer. nih.govnih.gov |

| Polydispersity Assessment | Characterization of the molecular weight distribution. nih.gov |

| Purity Analysis | Detection of residual monomers, initiators, or byproducts. |

Fourier Transform-Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier Transform-Infrared (FT-IR) spectroscopy is a widely used technique for investigating the secondary structure of polypeptides. shimadzu.com The method is based on the absorption of infrared radiation by molecular vibrations. shimadzu.com The amide I band (1600–1700 cm⁻¹) in the FT-IR spectrum is particularly sensitive to the polypeptide backbone conformation. shimadzu.comnih.gov This band arises primarily from the C=O stretching vibrations of the peptide bonds. shimadzu.com

Different secondary structures give rise to characteristic amide I absorption frequencies:

α-helices typically show a band around 1650–1658 cm⁻¹.

β-sheets exhibit a major band around 1620–1640 cm⁻¹ and often a weaker, higher frequency band around 1680-1695 cm⁻¹.

β-turns are associated with bands in the 1660–1685 cm⁻¹ region.

Random coil or disordered structures generally absorb around 1640–1648 cm⁻¹.

For poly(L-valine), FT-IR spectra have shown that high-molecular-weight polymers can adopt an α-helical conformation, while low-molecular-weight polymers or those treated with trifluoroacetic acid tend to favor a β-conformation. nih.gov The analysis of the amide I band, often in conjunction with the amide II band (around 1510–1580 cm⁻¹), provides valuable information on the conformational state of the polypeptide. nih.gov

| Secondary Structure | **Typical Amide I Wavenumber (cm⁻¹) ** |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 |

| β-Turn | 1660 - 1685 |

| Random Coil | 1640 - 1648 |

Raman Spectroscopy for Solid-State Conformation Analysis

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules and is particularly useful for analyzing the solid-state conformation of polypeptides. nih.gov It is a light-scattering technique where a laser is directed at a sample and the scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecules.

For poly(L-valine), Raman spectroscopy has been instrumental in differentiating between α-helical and β-sheet conformations in the solid state. nih.govnih.gov The Raman spectra of high-molecular-weight poly(L-valine) are distinctly different from those of low-molecular-weight polymers. nih.govnih.gov Specific spectral regions, including the amide I (around 1650 cm⁻¹), amide III (around 1250 cm⁻¹), and skeletal stretching regions, are sensitive to the polypeptide backbone conformation.

Studies have indicated that high-molecular-weight poly(L-valine) can exist in an α-helical conformation, while low-molecular-weight samples or those treated with trifluoroacetic acid adopt a β-conformation. nih.govnih.gov This technique provides complementary information to FT-IR spectroscopy for the structural analysis of solid polypeptide samples.

| Vibrational Mode | **Typical Raman Shift Range (cm⁻¹) ** | Conformational Sensitivity |

| Amide I | 1640 - 1680 | Sensitive to α-helix, β-sheet, and random coil |

| Amide III | 1230 - 1300 | Complements Amide I in distinguishing secondary structures |

| C-C Stretching | 870 - 1150 | Reflects the overall backbone and side-chain conformation |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment (e.g., α-helical, β-conformation)

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of optically active molecules. nih.govwvu.edu It is a highly sensitive technique for determining the secondary structure of polypeptides in solution. nih.govyoutube.com The different secondary structural elements of a polypeptide (α-helix, β-sheet, and random coil) exhibit distinct CD spectra. nih.gov

The characteristic CD spectral features for common secondary structures are:

α-helix: Two negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm. nih.gov

β-sheet: A negative band around 218 nm and a positive band around 195 nm. nih.gov

Random coil: A strong negative band near 195 nm. nih.gov

For poly(L-valine), CD spectroscopy can be used to monitor conformational changes induced by factors such as temperature, pH, or the addition of solvents. For instance, studies have shown that high-molecular-weight poly(L-valine) can exhibit α-helical characteristics under certain conditions, while treatment with acids like trifluoroacetic acid can induce a transition to a β-conformation. nih.govnih.gov The quantitative analysis of CD spectra can provide an estimation of the percentage of each secondary structure type within the polypeptide. nih.gov

| Secondary Structure | Characteristic CD Wavelengths (nm) | Sign of Cotton Effect |

| α-Helix | ~222, ~208, ~193 | Negative, Negative, Positive nih.gov |

| β-Sheet | ~218, ~195 | Negative, Positive nih.gov |

| Random Coil | ~195 | Negative nih.gov |

Correlation between Amino Acid Sequence and Resulting Polypeptide Conformation

The primary sequence of amino acids is the fundamental determinant of a polypeptide's three-dimensional structure. wikipedia.orgnih.gov The unique chemical properties of each amino acid's side chain, including its size, polarity, and charge, dictate the local and global folding of the polypeptide chain into specific secondary and tertiary structures. wikipedia.orgusmf.md For valine-containing polypeptides, the bulky, hydrophobic isopropyl side chain of the valine residue imposes significant steric constraints on the polypeptide backbone's rotational angles (phi and psi), thereby influencing the resulting conformation. capes.gov.br

The conformation of poly(L-valine), a homopolymer of L-valine, has been a subject of study, revealing a complex dependence on molecular weight and environmental conditions. Early research using Raman and infrared spectroscopy indicated that high-molecular-weight poly(L-valine), when cast from a trifluoroacetic acid solution, can adopt an alpha-helical conformation. nih.gov In contrast, low-molecular-weight poly(L-valine) or high-molecular-weight polymer treated with trifluoroacetic acid tends to form a beta-conformation. nih.gov However, other studies have suggested that poly(L-valine) may not be able to maintain an α-helical structure in certain solvent systems, such as a mix of hexafluoro-2-propanol (HFIP) and trifluoroethanol (TFE). oup.com In aqueous solutions, poly(L-valine) has been observed to exist as a single extended β-chain. acs.org

In heterogeneous polypeptides, the position and context of valine residues within the sequence are critical. The substitution of a single amino acid can drastically alter protein structure and function, as exemplified by sickle-cell disease, where a glutamate (B1630785) residue is replaced by a valine residue in hemoglobin. wikipedia.org In designed peptide systems, such as β-hairpins, valine residues are often used to stabilize the structure. pnas.org The intrinsic properties of valine, stemming from its side chain, contribute to the conformational preferences of the peptide backbone, even in the absence of direct interactions between side chains. pnas.org The presence of a γ-atom in the valine side chain introduces characteristic restrictions on the backbone's rotational freedom. capes.gov.br The interplay between valine and other amino acids in a sequence thus dictates the final folded state, whether it be an α-helix, β-sheet, or a more disordered conformation. nih.govoup.com

Table 1: Observed Conformations of Poly(L-Valine) under Different Conditions

| Molecular Weight/Condition | Solvent/State | Observed Conformation | Reference(s) |

| High Molecular Weight | Cast from Trifluoroacetic Acid | α-helix | nih.gov |

| Low Molecular Weight | Solid State | β-conformation | nih.gov |

| High MW, Trifluoroacetic Acid Treated | Solid State | β-conformation | nih.gov |

| Not specified | HFIP-TFE mixed solvent | Not α-helical | oup.com |

| Not specified | Aqueous Solution | Single extended β-chain | acs.org |

Understanding Factors Influencing Polypeptide Self-Assembly and Hierarchical Nanostructure Formation

The self-assembly of polypeptides into ordered, hierarchical nanostructures is a process governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces. nih.govfrontiersin.org The primary amino acid sequence is a key driver of this process, as it encodes the information necessary for the formation of specific secondary structures like β-sheets, which often serve as the fundamental building blocks for self-assembled materials. nih.govnih.govfrontiersin.org

Several factors, categorized as peptide-driven and environment-driven, influence the final morphology of the assembled nanostructures. nih.gov

Peptide-Driven Factors:

Amino Acid Composition and Sequence: The nature of the amino acid side chains is paramount. nih.govnih.gov Hydrophobic residues, like valine, play a crucial role. For instance, in surfactant-like peptides, which have distinct hydrophilic and hydrophobic domains, valine is often part of the hydrophobic segment that drives assembly. nih.gov The length of this hydrophobic block can determine the type of nanostructure formed; for example, peptides with varying numbers of alanine (B10760859) residues (A3K, A6K, and A9K) self-assemble into different structures, from stacked bilayers to nanofibers and nanorods. nih.gov The inclusion of aromatic residues can lead to more rigid structures like nanotapes or nanoribbons. nih.gov

Amphiphilicity: The balance between hydrophobic and hydrophilic residues in amphiphilic peptides is critical for their self-assembly behavior. nsf.gov This balance controls how the peptides arrange themselves to minimize unfavorable interactions with a solvent, leading to structures like micelles, vesicles, nanofibers, or nanotubes. nih.govnsf.gov

Peptide Concentration: Self-assembly typically occurs above a critical aggregation concentration (cac). Below this concentration, seeding and nucleation take place, while above it, discernible aggregated structures are formed. nih.gov

Environment-Driven Factors:

Solvent Properties: The polarity and dielectric constant of the solvent can significantly influence peptide interactions and the morphology of the resulting nanostructures. frontiersin.orgnih.gov The combined effect of side chain distribution and solvent polarity plays a vital role in the self-assembly process. frontiersin.org

pH and Ionic Strength: For peptides containing charged residues, pH is a critical factor as it affects the protonation state of acidic and basic groups, thereby altering electrostatic interactions. nih.govnih.gov The presence of salts can screen electrostatic repulsions and promote the compaction of polyelectrolytic polypeptides. nih.gov Bolaamphiphilic peptides have shown pH-responsive behavior, forming helical ribbons at alkaline pH and nanotubes at acidic pH. nih.gov

Substrate Properties: The surface on which self-assembly occurs can direct the orientation and dimensions of the resulting nanostructures. The hydrophobicity and topography of the substrate can influence how peptide molecules stack and interact. nih.gov

Systematic studies on peptide amphiphiles (PAs) where alanine residues are progressively replaced by valine have provided direct insight into the role of valine in controlling nanostructure morphology. osti.gov Contrary to the simple hypothesis that increased hydrophobicity from more valine residues would lead to wider ribbons, the results showed a more complex relationship. The substitution of alanines with valines systematically changed the supramolecular twist of the self-assembled ribbons from left-handed to right-handed. osti.gov This indicates that subtle changes in the amino acid sequence can have profound effects on the long-range order and hierarchical structure of the final material. Peptides such as V₆D₂, V₅DVD, and V₄D₂V₂ have been reported to form fibers, tapes, and twisted ribbons, with the differences attributed to variations in the packing density of the peptide aggregates. nih.gov

Table 2: Influence of Valine Content on Peptide Amphiphile Nanostructure

| Peptide Amphiphile (PA) | Valine Content | Observed Nanostructure Morphology | Handedness of Twist | Reference(s) |

| PA 1 & 2 | Low | Intermediate width ribbons | Left-handed | osti.gov |

| PA 3 | Intermediate | Widest ribbons, longest pitch | Transitioning | osti.gov |

| PA 4 & 5 | High | Narrowest ribbons, short pitch | Right-handed | osti.gov |

Research Applications and Emerging Methodologies Involving Fmoc L Valine N Carboxyanhydride in Chemical Sciences

Rational Design of Polypeptide-Based Biomaterials with Tunable Properties

The creation of biomaterials with specific, tunable properties is a significant goal in materials science. Poly(L-valine), synthesized from the ROP of L-valine NCA, is a key component in the design of such materials, particularly in the formation of hydrogels and other self-assembled structures.

Hydrogels, which are water-swollen polymer networks, are widely used in biomedical applications like 3D cell culture and tissue engineering. nih.govnih.gov The properties of these hydrogels can be tuned by controlling the composition and architecture of the constituent polymers. For instance, block copolymers of polyethylene (B3416737) glycol (PEG) and poly(L-valine) (mPEG-b-PVal) have been shown to self-assemble into hydrogels. nih.gov The mechanical properties of these hydrogels, such as their stiffness, are sensitive to the length of the poly(L-valine) block, temperature, and shear strain. nih.gov This tunability is critical for mimicking the mechanical properties of natural tissues.

The secondary structure of the polypeptide plays a crucial role in the properties of the resulting biomaterial. Poly(L-valine) can adopt both α-helix and β-sheet conformations, and the balance between these structures influences the self-assembly process and the final properties of the material. nih.gov The bulky, hydrophobic nature of the valine side chain promotes these secondary structures, which in turn drive the formation of nano- and micro-structured materials.

| Copolymer | Poly(L-valine) DP | Hydrogel Modulus (Pa) | Secondary Structure |

| mPEG-b-PVal | 10 | ~100 | α-helix and β-sheet |

| mPEG-b-PVal | 20 | ~500 | α-helix and β-sheet |

| mPEG-b-PVal | 30 | ~1000 | α-helix and β-sheet |

This table presents illustrative data based on findings for mPEG-poly(L-valine) hydrogels, demonstrating the tunability of mechanical properties with varying polypeptide chain lengths. DP refers to the Degree of Polymerization. nih.gov

The biocompatibility of these materials is also a key consideration. Studies on hydrogels derived from PEG-poly(L-valine) have shown excellent cell viability, suggesting their potential as scaffolds for tissue engineering. nih.gov

In-depth Mechanistic Investigations of NCA Polymerization Processes

The mechanism of NCA polymerization is complex and can proceed through different pathways, primarily the "amine mechanism" and the "activated monomer mechanism". rsc.org The choice of initiator and reaction conditions determines the dominant pathway and the degree of control over the polymerization. The presence of the bulky Fmoc protecting group on the NCA monomer can significantly influence the polymerization kinetics.

Side reactions are a major challenge in NCA polymerization, leading to a loss of control over the molecular weight and a broadening of the molecular weight distribution. rsc.org These side reactions can include chain termination and chain transfer events. The purity of the Fmoc-L-Valine NCA monomer is crucial to minimize these unwanted reactions. Careful purification of the monomer and the use of high-vacuum techniques can help to achieve a "living" polymerization, where chain termination and transfer are suppressed. rsc.org

The investigation of polymerization kinetics and the identification of side products are often carried out using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.govnist.govwpmucdn.comrsc.orgmdpi.com These techniques allow for real-time monitoring of the reaction and detailed analysis of the final polymer product, providing valuable insights into the polymerization mechanism. nist.govwpmucdn.comrsc.orgmdpi.comnih.gov

Functionalization and Post-Polymerization Modification of Valine-Containing Polypeptides

Post-polymerization modification is a powerful strategy for introducing specific functionalities into a pre-existing polymer chain. mdpi.com This approach allows for the creation of functional materials without the need to synthesize complex functional monomers. For polypeptides, this often involves the chemical modification of the amino acid side chains.

In the case of poly(L-valine) synthesized from Fmoc-L-Valine NCA, the valine side chain itself is a non-reactive alkyl group. Therefore, to enable post-polymerization modification, it is common to copolymerize Fmoc-L-Valine NCA with another NCA monomer that contains a reactive side group.

A versatile approach for post-polymerization modification is "click chemistry," which refers to a set of highly efficient and specific reactions. rsc.orgnih.govnih.govacs.orgresearchgate.net For example, a polypeptide containing alkyne or azide (B81097) functionalities can be readily modified with a wide range of molecules using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov

Another strategy involves the functionalization of surfaces with polypeptides. For example, poly-L-lysine has been used to modify surfaces to improve cell adhesion. researchgate.netnih.govuci.edumdpi.com While not directly involving poly(L-valine), these studies highlight the potential of using polypeptides to tailor the properties of material surfaces for specific biological applications. researchgate.netnih.govuci.edumdpi.com

Creation of Polypeptide Libraries for High-Throughput Structure-Function Relationship Studies

The synthesis of polypeptide libraries is a crucial tool for high-throughput screening to identify peptides with specific functions, such as binding to a particular biological target. nih.govencyclopedia.pubnih.gov Solid-phase peptide synthesis (SPPS) is a common method for creating these libraries, and Fmoc-protected amino acids are the standard building blocks for this technique. nih.govfrontiersin.org

While the direct use of Fmoc-L-Valine NCA in the high-throughput synthesis of polypeptide libraries via ring-opening polymerization is not extensively documented, the principles of combinatorial synthesis are well-established. encyclopedia.pub The Fmoc protecting group is central to these methods because it can be cleanly removed at each step of the synthesis, allowing for the sequential addition of different amino acids in a controlled manner. nih.gov

The development of automated peptide synthesizers has greatly accelerated the creation of large and diverse peptide libraries. nih.gov These libraries can then be screened for a wide range of applications, from drug discovery to the development of new biomaterials. The inclusion of valine residues, with their hydrophobic and bulky nature, can significantly influence the structure and function of the peptides in the library.

Q & A

Q. What are the optimal synthetic routes for preparing Fmoc-L-Valine NCA with high purity?

Fmoc-L-Valine NCA is synthesized via the Leuchs method, involving the cyclization of Fmoc-L-Valine with phosgene or safer alternatives like triphosgene in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key steps include:

- Moisture Control : Reactions must be conducted in rigorously dried solvents to prevent premature hydrolysis of the NCA ring .

- Purification : Recrystallization from cold ethyl acetate/hexane mixtures removes unreacted amino acid and byproducts. Column chromatography (silica gel, dichloromethane/methanol) may enhance purity for sensitive applications .

Q. How should Fmoc-L-Valine NCA be stored to maintain stability?

NCAs are highly moisture-sensitive. Store under argon or nitrogen at -20°C in desiccated amber vials. Pre-drying solvents (e.g., molecular sieves for THF) and using Schlenk-line techniques during handling minimize degradation .

Q. What analytical methods validate the structural integrity of Fmoc-L-Valine NCA?

- NMR Spectroscopy : ¹H-NMR in CDCl₃ confirms ring formation (disappearance of NH₂ signals at δ 1.5–2.5 ppm; appearance of NCA carbonyl peaks at δ 170–175 ppm) .

- FT-IR : Characteristic C=O stretching vibrations at 1,820 cm⁻¹ (NCA ring) and 1,710 cm⁻¹ (Fmoc carbonyl) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for polymerization-grade NCAs) .

Q. What precautions are critical during NCA polymerization to avoid side reactions?

- Initiator Selection : Primary amines (e.g., hexylamine) enable controlled ring-opening polymerization (ROP). Avoid nucleophilic impurities to prevent chain-transfer reactions .

- Temperature Control : Polymerize at 0–25°C to balance reaction rate and side reactions (e.g., chain branching) .

Advanced Research Questions

Q. How can living polymerization techniques achieve precise control over polypeptide molecular weight and dispersity?

- Deming’s Method : Use transition-metal catalysts (e.g., Ni(0)) or primary amine initiators to enable living ROP. This suppresses chain-transfer and termination, yielding polypeptides with Đ < 1.2 .

- Kinetic Monitoring : In-situ ¹H-NMR tracks monomer conversion. Adjust monomer-to-initiator (M/I) ratios to target specific degrees of polymerization (DP). For DP = 50, use M/I = 50:1 .

Q. What strategies enable the synthesis of Fmoc-L-Valine-based block copolymers?